2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of thiadiazoloquinazolinones This compound is characterized by the presence of a thiadiazole ring fused with a quinazolinone structure, along with a chloromethylphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with ethyl bromoacetate to form the corresponding ester. This ester is then subjected to a nucleophilic substitution reaction with hydrazine hydrate to yield the hydrazide intermediate. The hydrazide is further cyclized with carbon disulfide and potassium hydroxide to form the thiadiazole ring. Finally, the quinazolinone moiety is introduced through a condensation reaction with anthranilic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the quinazolinone or thiadiazole rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the chloromethylphenoxyethyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. For example, it may interfere with DNA synthesis or repair mechanisms in cancer cells, thereby inhibiting their proliferation .
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: This compound is structurally similar but has a different position of the methyl group on the phenoxy ring.
1,3,4-thiadiazolo[3,2-α]-pyrimidine derivatives: These compounds share the thiadiazole ring but have different substituents and applications.
Uniqueness
The uniqueness of 2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14ClN3O2S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[1-(4-chloro-3-methylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H14ClN3O2S/c1-10-9-12(7-8-14(10)19)24-11(2)16-21-22-17(23)13-5-3-4-6-15(13)20-18(22)25-16/h3-9,11H,1-2H3 |
InChI Key |
OBUSQTQSQIDAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=NN3C(=O)C4=CC=CC=C4N=C3S2)Cl |
Origin of Product |
United States |
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